molecular formula C11H19NO4 B176624 trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 136315-71-4

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B176624
CAS No.: 136315-71-4
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-HTQZYQBOSA-N
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Description

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (abbreviated as trans-Boc-ACPC) is a chiral bicyclic amino acid derivative featuring a cyclopentane backbone with a tert-butoxycarbonyl (Boc) protective group on the amino moiety. Its molecular formula is C₁₁H₁₉NO₄ (molecular weight: 229.27 g/mol), and it is registered under CAS numbers 136315-71-4 (trans isomer) and 192385-99-2 (stereochemical variants) . The compound is widely used in peptide synthesis and medicinal chemistry due to its conformational rigidity, which mimics natural amino acids like serine and threonine while enhancing metabolic stability .

Key structural features include:

  • A cyclopentane ring that restricts rotational freedom.
  • A Boc group (-C(OC(CH₃)₃)NH₂) providing steric protection for the amino group during synthetic reactions.
  • A carboxylic acid (-COOH) functional group for conjugation or further derivatization.

Its stereochemistry (trans configuration) is critical for biological activity, as demonstrated in studies of peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137593
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136315-71-4
Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
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Record name rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
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Preparation Methods

Protection and Oxidation

Primary hydroxyl groups in hexose derivatives are protected using tert-butyldiphenylsilyl (TBDPS) groups to prevent undesired side reactions. Subsequent oxidation of secondary alcohols to ketones is achieved with Dess–Martin periodinane, enabling Wittig olefination to introduce double bonds. For instance, ketone 8 derived from d-mannose undergoes Wittig reactions to form diolefin 9a , which is methylated and deprotected to yield 9c .

Ring-Closing Metathesis (RCM)

RCM is critical for cyclopentane ring formation. Using Grubbs catalysts, diolefins like 9c and 16b undergo cyclization to form cyclopentenol derivatives. The choice of catalyst impacts efficiency:

  • First-generation Grubbs catalyst converts 9c to cyclopentenol 10 in 90% yield.

  • Second-generation Grubbs catalyst achieves 89% yield for cyclopentenol 17a from 16b .

Aza-Michael Addition

Stereoselective aza-Michael addition introduces the amino group. For example, methyl ester 11b reacts with benzylamine to form 12 (91% yield), while 18b reacts with p-methoxybenzylamine (PMBNH₂) to yield 19a (34% over eight steps). The trans configuration is enforced by the conjugated system’s geometry during nucleophilic attack.

Reaction Conditions and Catalysts

Optimized conditions ensure high yields and stereochemical control:

Step Reagents/Conditions Outcome
OxidationDess–Martin periodinane, CH₂Cl₂, 0°C → RTKetone formation
Wittig OlefinationPh₃P=CHCO₂Et, THF, refluxDiolefin generation
RCMGrubbs catalyst (1st or 2nd gen), CH₂Cl₂, 40°CCyclopentenol synthesis
Aza-Michael AdditionBenzylamine or PMBNH₂, MeOH, RTβ-Amino acid formation

Yields and Efficiency

The overall efficiency varies with the starting material and protection strategy:

Route Steps Total Yield Key Challenges
d-Mannose → 12 940%Moderate yield in Wittig reaction
d-Galactose → 19a 834%Sensitivity of PMBNH₂ during deprotection

Notably, earlier methods using nitrosugar intermediates achieved lower yields (8–15%) due to multi-step sequences and instability of intermediates.

Industrial Production Considerations

Scalable synthesis requires continuous flow reactors and automated platforms to optimize RCM and aza-Michael steps. Industrial protocols prioritize:

  • Catalyst Recycling : Grubbs catalysts are cost-intensive; recycling via immobilized systems reduces expenses.

  • Protection Group Strategy : TBDPS and PMB groups balance stability and ease of removal.

  • Quality Control : HPLC and NMR ensure >95% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is used as a building block for the synthesis of peptides and other complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and peptide-based drugs. Its stability and ease of deprotection make it a valuable intermediate in medicinal chemistry .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its applications extend to the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Table 1: Key Properties of trans-Boc-ACPC and Analogous Compounds

Compound Name CAS Number Molecular Formula Purity (%) Key Structural Differences Applications
trans-Boc-ACPC 136315-71-4 C₁₁H₁₉NO₄ 97 Trans configuration of Boc-amino and COOH Peptide backbone modification
cis-Boc-ACPC 136315-70-3 C₁₁H₁₉NO₄ 98 Cis configuration; altered steric effects Limited due to unfavorable conformation
3-((Boc)amino)cyclopentanecarboxylic acid 161660-94-2 C₁₁H₁₉NO₄ 94 Amino group at position 3 vs. 2 Unnatural amino acid libraries
1-Amino-2-hydroxycyclopentanecarboxylic acid N/A C₆H₁₁NO₃ >95 Hydroxyl (-OH) replaces Boc group Serine/threonine analog

Reactivity Differences

  • The Boc group in trans-Boc-ACPC enhances solubility in organic solvents (e.g., DCM, THF) compared to the hydroxylated analog, which is more polar .
  • Cis isomers exhibit lower thermal stability due to steric clashes between the Boc group and carboxylic acid .
  • Hydroxy analogs are prone to oxidation, limiting their use in long-term storage or acidic conditions .

Biological Activity

trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS No. 136315-71-4) is a cyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • InChI Key : InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H₂,1-3H₃,(H,12,15)(H,13,14)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent and its interactions at the molecular level.

1. Antimicrobial Activity

Research indicates that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. A study on similar compounds has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

2. Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related compounds. For instance, some studies suggest that modifications to the amino acid structure can enhance the inhibition of enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

3. Cytotoxicity

Preliminary studies have assessed the cytotoxic effects of cyclic amino acids on cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells. While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Table 1: Properties and Activity Summary

Property/ActivityValue/Description
Molecular Weight229.27 g/mol
SolubilityHigh solubility in organic solvents
Antimicrobial ActivityPotential against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPossible inhibition of metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines (analogs studied)

Table 2: Related Compounds and Their Activities

Compound NameCAS No.Biological Activity
(1R,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid489446-85-7Antimicrobial properties observed
(1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid137170-89-9Cytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several cyclopentanecarboxylic acid derivatives for their antimicrobial efficacy against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth with certain modifications to the amino group, highlighting the potential for this compound to exhibit similar effects.
  • Cytotoxicity Evaluation : Research conducted by Smith et al. (2021) investigated the cytotoxic effects of various cyclic amino acids on human cancer cell lines. The study found that certain structural features contributed to increased apoptosis rates, suggesting that this compound might also induce similar responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
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trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

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